molecular formula C7H4Br2O4 B13870501 3,5-Dibromo-2,6-dihydroxybenzoic acid CAS No. 3147-51-1

3,5-Dibromo-2,6-dihydroxybenzoic acid

Cat. No.: B13870501
CAS No.: 3147-51-1
M. Wt: 311.91 g/mol
InChI Key: GOHWHEONKZIHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2,6-dihydroxybenzoic acid is an organic compound with the molecular formula C7H4Br2O4. It is a derivative of benzoic acid, characterized by the presence of two bromine atoms and two hydroxyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2,6-dihydroxybenzoic acid typically involves the bromination of 2,6-dihydroxybenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

C7H6O4+2Br2C7H4Br2O4+2HBr\text{C}_7\text{H}_6\text{O}_4 + 2\text{Br}_2 \rightarrow \text{C}_7\text{H}_4\text{Br}_2\text{O}_4 + 2\text{HBr} C7​H6​O4​+2Br2​→C7​H4​Br2​O4​+2HBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,6-dihydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-2,6-dihydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,6-dihydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

3147-51-1

Molecular Formula

C7H4Br2O4

Molecular Weight

311.91 g/mol

IUPAC Name

3,5-dibromo-2,6-dihydroxybenzoic acid

InChI

InChI=1S/C7H4Br2O4/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,10-11H,(H,12,13)

InChI Key

GOHWHEONKZIHTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)C(=O)O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.